KB02-Slf

Description

Properties

IUPAC Name |

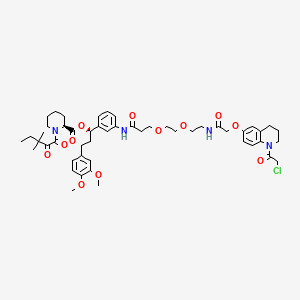

[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJBKEQXKMMRPL-WVILEFPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H65ClN4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of KB02-Slf: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-Slf is a heterobifunctional molecule at the forefront of targeted protein degradation, operating as a PROTAC (Proteolysis Targeting Chimera). Specifically, it functions as a molecular glue to induce the degradation of the nuclear protein FKBP12. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing the signaling pathways involved, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. Its mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound is composed of two key moieties joined by a linker: a ligand for the target protein, FKBP12 (a synthetic ligand, SLF), and a reactive electrophilic group (KB02) that covalently binds to the E3 ubiquitin ligase DCAF16. By simultaneously binding to both nuclear FKBP12 and DCAF16, this compound induces the formation of a ternary complex.[1][2]

-

Covalent Modification of DCAF16: A crucial feature of this compound is its ability to form a covalent bond with DCAF16.[3][4] This covalent modification is mediated by the electrophilic alpha-chloroacetamide group on the KB02 moiety, which reacts with cysteine residues on DCAF16.[3][5] This irreversible binding enhances the durability of the degradation effect.[3]

-

Polyubiquitination of FKBP12: The formation of the ternary complex brings FKBP12 into close proximity with the DCAF16 E3 ligase. DCAF16, as part of a Cullin-RING E3 ubiquitin ligase (CRL) complex, then facilitates the transfer of ubiquitin molecules to the FKBP12 protein.[3][6] This results in the formation of a polyubiquitin chain on FKBP12, which acts as a signal for degradation.

-

Proteasomal Degradation: The polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.[3][6] This process leads to a selective reduction in the levels of nuclear FKBP12.[1][2]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been characterized by several key quantitative parameters, which are summarized in the tables below.

| Parameter | Value | Cell Lines | Reference(s) |

| Effective Concentration | ~0.5 - 5 µM | HEK293T, MDA-MB-231 | [1][2] |

| Duration of Action | Sustained from 4 to 72 hours | HEK293T | [1][2] |

| DCAF16 Engagement | ~10% fractional engagement | HEK293T | [2] |

Table 1: In Vitro Efficacy of this compound.

| Compound/Condition | Effect on Nuclear FKBP12 Degradation | Reference(s) |

| This compound | Induces degradation | [3][4] |

| C-KB02-Slf (non-electrophilic control) | No degradation | [3] |

| This compound + MG132 (Proteasome Inhibitor) | Degradation blocked | [3][6] |

| This compound + MLN4924 (Neddylation Inhibitor) | Degradation blocked | [3][6] |

| DCAF16 Knockdown/Knockout | Degradation abolished | [3] |

Table 2: Key Control Experiments Demonstrating Mechanism of Action.

Detailed Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The detailed methodologies for these experiments are provided below.

Cell Culture

-

HEK293T and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate culture vessels and allowed to adhere overnight.

Western Blotting for FKBP12 Degradation

-

Cell Lysis: After treatment with this compound or control compounds for the indicated times and concentrations, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against FKBP12 overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Nuclear Localization

-

Cell Seeding and Treatment: Cells were grown on glass coverslips and treated with this compound or DMSO.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Cells were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes. The cells were then incubated with a primary antibody against FKBP12, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

-

Imaging: The coverslips were mounted on glass slides and imaged using a fluorescence microscope.

In Vivo Polyubiquitination Assay

-

Transfection and Treatment: HEK293T cells were co-transfected with plasmids encoding for HA-tagged ubiquitin and FLAG-tagged FKBP12. After 24 hours, cells were treated with this compound and the proteasome inhibitor MG132 for 2-4 hours.

-

Immunoprecipitation: Cell lysates were subjected to immunoprecipitation using an anti-FLAG antibody to pull down FKBP12.

-

Western Blotting: The immunoprecipitated samples were then analyzed by western blotting using an anti-HA antibody to detect polyubiquitinated FKBP12.

Affinity Enrichment-Mass Spectrometry for DCAF16 Identification

-

Cell Treatment and Lysis: HEK293T cells expressing FLAG-tagged nuclear FKBP12 were treated with either DMSO or this compound. Cells were then lysed under non-denaturing conditions.

-

Affinity Enrichment: The cell lysates were incubated with anti-FLAG antibody-conjugated beads to enrich for FKBP12 and its interacting proteins.

-

Mass Spectrometry: The enriched protein complexes were eluted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify proteins that were specifically enriched in the this compound-treated samples compared to the DMSO control.

The following diagram outlines the experimental workflow for identifying DCAF16 as the E3 ligase recruited by this compound.

shRNA Knockdown for DCAF16 Validation

-

shRNA Transduction: HEK293T cells were transduced with lentiviral particles carrying short hairpin RNAs (shRNAs) targeting DCAF16 or a non-targeting control (e.g., shLuc).

-

Selection and Validation: Transduced cells were selected, and the knockdown of DCAF16 was confirmed by western blotting.

-

This compound Treatment and Analysis: The DCAF16-knockdown and control cells were treated with this compound, and the levels of nuclear FKBP12 were assessed by western blotting to determine if the degradation was dependent on DCAF16 expression.

Conclusion

This compound is a potent and specific degrader of nuclear FKBP12. Its mechanism of action is well-defined and relies on the formation of a ternary complex with FKBP12 and the E3 ligase DCAF16, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein. The covalent nature of its interaction with DCAF16 contributes to a durable and efficient degradation process. The experimental methodologies outlined in this guide provide a robust framework for the characterization of such targeted protein degraders, which hold significant promise for the development of novel therapeutics.

References

- 1. Culture and transfection of HEK293T cells [protocols.io]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 4. MDA-MB-231 | Culture Collections [culturecollections.org.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. horizondiscovery.com [horizondiscovery.com]

An In-depth Technical Guide to the Covalent Modification of DCAF16 by KB02-Slf

This technical guide provides a comprehensive overview of the mechanism, supporting data, and experimental protocols related to the covalent modification of D-box and WD repeat domain containing 16 (DCAF16), a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, by the electrophilic Proteolysis Targeting Chimera (PROTAC), KB02-Slf. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation.

Executive Summary

The emergence of targeted protein degradation (TPD) as a therapeutic modality has spurred the discovery of novel E3 ligases that can be harnessed for this purpose.[1][2][3][4] this compound is a heterobifunctional degrader that promotes the degradation of nuclear-localized proteins.[1][3][5] It operates through a unique mechanism involving the covalent modification of DCAF16, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2] This guide details the formation of the covalent adduct, the subsequent recruitment of the target protein, and the resulting proteasomal degradation. We present quantitative data, detailed experimental methodologies, and visual diagrams to fully elucidate this process.

Mechanism of Action: A Covalent Approach to Degradation

This compound is an electrophilic PROTAC composed of three key parts: a ligand for the FK506 binding protein 12 (FKBP12), known as SLF; a linker; and a cysteine-reactive electrophile, KB02, which contains an alpha-chloroacetamide warhead.[1][5] Unlike conventional PROTACs that form a transient ternary complex through non-covalent interactions, this compound establishes a stable, covalent bond with its recruited E3 ligase, DCAF16.[1]

The mechanism proceeds as follows:

-

Covalent Modification of DCAF16: The electrophilic KB02 moiety of this compound reacts with specific cysteine residues on DCAF16, forming a stable covalent adduct.[1] This effectively creates a "neo-E3 ligase" with the ability to recognize a new substrate.

-

Ternary Complex Formation: The SLF portion of the now DCAF16-bound this compound recruits the target protein, in this case, a nuclear-localized version of FKBP12 (FKBP12_NLS).[1][6] This results in a ternary complex comprising the DCAF16-KB02-Slf covalent adduct and the non-covalently bound FKBP12_NLS.[1][5]

-

Ubiquitination and Degradation: The formation of this complex brings the target protein into close proximity with the CUL4-DDB1 E3 ligase machinery associated with DCAF16.[1][7] This leads to the polyubiquitination of FKBP12_NLS, marking it for recognition and degradation by the 26S proteasome.[1][8][9]

A key finding is that only a sub-stoichiometric or modest fractional engagement of DCAF16 (~10-40%) is required to induce potent degradation of the target protein.[1][2][10] This suggests that the covalent modification allows the PROTAC-E3 ligase adduct to act catalytically, minimizing the potential for disrupting the endogenous functions of DCAF16.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and related compounds.

Table 1: Fractional Engagement of DCAF16

| Compound | Target Protein | DCAF16 Fractional Engagement | Cell Line | Method |

| This compound | FKBP12_NLS | ~10% | HEK293T | Competitive ABPP |

| KB02-JQ1 | BRD4 | ~40% | HEK293T | Competitive ABPP |

This data demonstrates that significant protein degradation can be achieved with low fractional engagement of the E3 ligase.[1]

Table 2: Concentration-Dependent Degradation of Nuclear FKBP12

| Compound | Concentration | Duration | % Degradation of FLAG-FKBP12_NLS | Cell Line |

| This compound | ~0.5-5 µM | 24 h | Substantial | HEK293T |

| C-KB02-Slf (non-electrophilic control) | 2 µM | 8 or 24 h | No significant degradation | HEK293T |

Degradation is dependent on the electrophilic nature of the KB02 moiety. A parabolic concentration-dependence, or "hook effect," is observed, which is characteristic of PROTACs.[1][5][9]

Table 3: Affinity Enrichment of DCAF16 with FKBP12_NLS

| Protein | SILAC Ratio (this compound/DMSO) | Enrichment Factor | Cell Line |

| DCAF16 | >5 | Substantial | HEK293T |

| DTL | >5 | Substantial | HEK293T |

This data, from affinity enrichment mass spectrometry, identifies DCAF16 as a key protein that associates with the target (FKBP12_NLS) in a this compound-dependent manner.[1][5][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cell Culture and Western Blotting

-

Cell Lines: HEK293T and MDA-MB-231 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[1][6]

-

Transfection: Cells were transfected with plasmids encoding tagged proteins (e.g., FLAG-FKBP12_NLS, HA-DCAF16) using standard transfection reagents.[1][5]

-

Compound Treatment: Cells were treated with specified concentrations of this compound or control compounds for the indicated times.[1][11]

-

Lysis and Protein Analysis: Cells were lysed in RIPA buffer. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies (e.g., anti-FLAG, anti-HA, anti-DCAF16, anti-Vinculin) followed by HRP-conjugated secondary antibodies. Blots were visualized using chemiluminescence.[1][5]

Co-Immunoprecipitation (Co-IP)

-

Procedure: HEK293T cells co-transfected with FLAG-FKBP12_NLS and HA-DCAF16 were treated with this compound (e.g., 0.4 or 2 µM) and the proteasome inhibitor MG132 (10 µM) for 2 hours.[1][6]

-

Immunoprecipitation: Cell lysates were incubated with anti-FLAG antibody overnight, followed by incubation with protein A/G magnetic beads.

-

Washing and Elution: The beads were washed extensively, and bound proteins were eluted.

-

Analysis: Eluted proteins were analyzed by Western blotting to detect co-immunoprecipitated proteins (e.g., HA-DCAF16, DDB1).[1][5] This method confirmed that the higher molecular weight (HMW), covalently modified form of DCAF16 is the species that interacts with the target protein.[1][6]

Affinity Enrichment Mass Spectrometry

-

SILAC Labeling: HEK293T cells stably expressing FLAG-FKBP12_NLS were cultured in "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) or "light" (normal isotopes) SILAC media.[1][6]

-

Treatment and Lysis: "Heavy"-labeled cells were treated with this compound (e.g., 10 µM) and "light"-labeled cells with DMSO for 2 hours in the presence of MG132.[6][8]

-

Immunoprecipitation and Digestion: Lysates from heavy and light populations were mixed, and FLAG-FKBP12_NLS and its associated proteins were immunoprecipitated using anti-FLAG beads. The enriched proteins were digested with trypsin.[6]

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of heavy to light peptides for each identified protein was quantified to determine which proteins were selectively enriched in the presence of this compound.[1][6]

Identification of Covalent Modification Site

-

Probe Synthesis: A modified version of the probe, KB02-PEG0-SLF, was used to facilitate mass spectrometry analysis.[1]

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) analysis was performed on tryptic digests of DCAF16 that had been treated with the probe.[1][12]

-

Site Identification: The analysis of the resulting spectra identified a DCAF16 peptide spanning amino acids 168-184 as being modified. Further fragmentation data pointed to the modification occurring on one or more of the cysteine residues within this peptide: C177, C178, and/or C179.[1][12][13][14] Site-directed mutagenesis studies further supported the critical role of C177 and C179 in the this compound-induced degradation of FKBP12_NLS.[1][5]

Visualizations

Signaling and Experimental Diagrams

References

- 1. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Discovery of DCAF16 Binders for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00681J [pubs.rsc.org]

- 14. Exploiting the DCAF16–SPIN4 interaction to identify DCAF16 ligands for PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

KB02-Slf: An Electrophilic PROTAC for Chemical Proteomics and E3 Ligase Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary strategy in chemical biology and drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition.[1][2] This is achieved through heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. While this technology has advanced rapidly, the number of E3 ligases that have been successfully hijacked for targeted protein degradation remains limited.[2]

Electrophilic PROTACs are an emerging class of degraders that covalently bind to E3 ligases, offering potential advantages in durability and the ability to engage novel ligases.[1][3] This guide focuses on KB02-Slf, a pioneering electrophilic PROTAC that has been instrumental in identifying and engaging a previously poorly characterized E3 ligase substrate receptor, DCAF16.[1][3][4] By leveraging a broadly reactive cysteine-directed electrophile (KB02) coupled to a ligand for the protein FKBP12 (SLF), researchers have developed a powerful chemical tool to expand the landscape of usable E3 ligases for nuclear protein degradation.[2][3][5]

Core Mechanism of this compound

This compound is a heterobifunctional molecule composed of three key parts:

-

A "scout" fragment (KB02): An electrophilic chloroacetamide warhead designed to covalently react with cysteine residues on proteins.[3]

-

A linker: A polyethylene glycol (PEG) chain connecting the two active ends.[6]

-

A target ligand (SLF): A high-affinity synthetic ligand for the FKBP12 protein.[3]

The mechanism of action involves this compound forming a ternary complex between the target protein (FKBP12) and an E3 ligase. Specifically, the SLF moiety binds to FKBP12, while the KB02 electrophile covalently modifies a cysteine residue on DCAF16, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity triggers the polyubiquitination of FKBP12, marking it for degradation by the 26S proteasome. A key finding is that this compound selectively promotes the degradation of nuclear-localized FKBP12 (FKBP12_NLS), demonstrating the potential for subcellular-specific protein degradation.[3][7]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Ternary Complex Formation with KB02-Slf

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of KB02-Slf, an electrophilic proteolysis-targeting chimera (PROTAC). This compound facilitates the degradation of the nuclear protein FKBP12 by inducing the formation of a ternary complex with the E3 ubiquitin ligase substrate receptor DCAF16. This document details the components of this ternary complex, the associated signaling pathway, quantitative data related to its formation and activity, and detailed protocols for key experimental procedures used to investigate this system. The information presented is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, chemical biology, and drug discovery.

Introduction to this compound and Ternary Complex Formation

This compound is a heterobifunctional molecule designed to induce the degradation of a specific protein of interest (POI).[1][2] It is classified as an electrophilic PROTAC due to its mechanism of action, which involves a covalent interaction with its target E3 ligase.[3] The molecule consists of three key components:

-

A ligand for the protein of interest: this compound contains a synthetic ligand for FKBP12 (FK506 binding protein 12), a well-characterized prolyl isomerase. The specific construct studied often includes a nuclear localization sequence (NLS), denoted as FKBP12_NLS, to direct the protein to the nucleus.

-

A ligand for an E3 ubiquitin ligase: this compound incorporates an electrophilic "scout" fragment, KB02, which covalently binds to the DDB1 and CUL4 associated factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[4]

-

A linker: These two ligands are connected by a chemical linker, which is optimized for length and composition to facilitate the simultaneous binding of both proteins.

The fundamental mechanism of action of this compound is the formation of a transient ternary complex comprising this compound, FKBP12_NLS, and DCAF16.[3] This proximity, induced by the PROTAC, allows the E3 ligase complex to polyubiquitinate FKBP12_NLS, marking it for degradation by the 26S proteasome. A key feature of this compound is its covalent engagement with DCAF16, which can contribute to a durable biological effect.[1][2]

Signaling Pathway

The signaling pathway initiated by this compound culminates in the targeted degradation of nuclear FKBP12. The process can be summarized in the following steps:

-

Covalent Engagement of DCAF16: The electrophilic KB02 moiety of this compound forms a covalent bond with a cysteine residue within the DCAF16 protein. This interaction recruits the CUL4-DDB1 E3 ligase complex.

-

Recruitment of FKBP12_NLS: The SLF portion of this compound non-covalently binds to the nuclear-localized FKBP12 protein.

-

Ternary Complex Formation: The dual binding of this compound to both DCAF16 and FKBP12_NLS brings the E3 ligase and the target protein into close proximity, forming a key ternary complex.

-

Polyubiquitination: Within the ternary complex, the E3 ligase machinery facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of FKBP12_NLS. This results in the formation of a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated FKBP12_NLS is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. This compound is then released and can engage in further catalytic cycles of degradation.

Quantitative Data

The formation and efficacy of the this compound-induced ternary complex can be characterized by various quantitative parameters. Below are tables summarizing key data, including both cellular degradation potency and representative biophysical parameters for ternary complex analysis.

Table 1: Cellular Activity of this compound

| Parameter | Value | Cell Line | Comments |

| Degradation Concentration | ~0.5–5 µM | HEK293T | Concentration range for substantial degradation of FKBP12_NLS.[2] |

| DCAF16 Engagement | ~10-40% | HEK293T | Fractional engagement of DCAF16 required for protein degradation.[5] |

| Cytotoxicity (IC50) | 14 ± 1.1 µM | HEK293T | Cytotoxicity observed at concentrations higher than those required for degradation. |

Table 2: Representative Biophysical Parameters for Ternary Complex Formation (Illustrative)

| Parameter | Description | Representative Value | Technique |

| KD (PROTAC to POI) | Binding affinity of the PROTAC to the protein of interest. | 100 nM | SPR / ITC |

| KD (PROTAC to E3 Ligase) | Binding affinity of the PROTAC to the E3 ligase. | 500 nM | SPR / ITC |

| KD (Ternary Complex) | Overall binding affinity of the ternary complex. | 20 nM | SPR / ITC |

| kon (Ternary Complex) | Association rate constant of the ternary complex. | 1 x 105 M-1s-1 | SPR |

| koff (Ternary Complex) | Dissociation rate constant of the ternary complex. | 2 x 10-3 s-1 | SPR |

| Cooperativity (α) | Factor indicating the influence of binary binding on ternary complex formation (α > 1 is positive cooperativity). | 5 | Calculated from KD values |

Experimental Protocols

Investigating the this compound ternary complex involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between DCAF16 and FKBP12_NLS in cells.

Materials:

-

HEK293T cells co-transfected with plasmids for FLAG-tagged FKBP12_NLS and HA-tagged DCAF16.

-

This compound and DMSO (vehicle control).

-

Proteasome inhibitor (e.g., MG132).

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Anti-FLAG antibody (for immunoprecipitation).

-

Anti-HA and anti-FLAG antibodies (for Western blotting).

-

Protein A/G magnetic beads.

-

Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine buffer).

Procedure:

-

Cell Culture and Treatment: Plate the transfected HEK293T cells and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., 5 µM) or DMSO for a specified time (e.g., 4-8 hours). Co-treat with a proteasome inhibitor like MG132 (e.g., 10 µM) to prevent the degradation of the target protein and stabilize the complex.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-FLAG antibody and incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and incubating at room temperature.

-

Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with anti-HA and anti-FLAG antibodies to detect the presence of DCAF16 and FKBP12_NLS, respectively. A band for HA-DCAF16 in the this compound-treated sample, but not in the DMSO control, indicates the formation of the ternary complex.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in FKBP12_NLS protein levels following treatment with this compound.

Materials:

-

HEK293T cells expressing FLAG-FKBP12_NLS.

-

This compound and DMSO.

-

RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-FLAG and an antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis: Treat cells with a concentration range of this compound or DMSO for the desired time (e.g., 24 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies (anti-FLAG and anti-loading control) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities for FLAG-FKBP12_NLS and the loading control. Normalize the FKBP12_NLS signal to the loading control to determine the relative protein degradation.

SILAC Proteomics for Target Identification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to identify proteins that interact with FKBP12_NLS in a this compound-dependent manner.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.northwestern.edu [scholars.northwestern.edu]

The Emergence of Covalent Molecular Glues: A Technical Deep Dive into KB02-Slf

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the development of covalent molecular glues represents a significant leap forward. This whitepaper provides a detailed technical guide on KB02-Slf, a pioneering PROTAC (Proteolysis Targeting Chimera)-based molecular glue that induces the degradation of nuclear FKBP12. By covalently engaging the E3 ligase DCAF16, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of its target protein. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of this compound's mechanism, quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand for the FK506 binding protein 12 (FKBP12), known as SLF, linked to a cysteine-reactive electrophilic fragment, KB02.[1] Unlike traditional PROTACs that rely on reversible binding to both the target protein and an E3 ligase, this compound forms a covalent bond with the DCAF16 E3 ligase.[1][2] This irreversible interaction enhances the durability of the induced protein degradation.[1][2] The SLF moiety of this compound binds to FKBP12, and the KB02 moiety covalently modifies DCAF16.[1][2] This tripartite association between this compound, FKBP12, and DCAF16 results in the polyubiquitination of FKBP12, marking it for degradation by the proteasome.[3][4] A key feature of this system is its selectivity for nuclear-localized FKBP12, as DCAF16 is a nuclear protein.[1][3]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been characterized by its concentration-dependent degradation of nuclear FKBP12. The following table summarizes the key quantitative data from studies in HEK293T cells.

| Parameter | Value | Cell Line | Duration | Notes |

| Effective Concentration for FKBP12_NLS Degradation | ~0.5 - 5 µM | HEK293T | 24 hours | Activity shows variation at higher concentrations.[1][2] |

| Sustained Degradation of Nuclear FKBP12 | 2 µM | HEK293T | 4 - 72 hours | Demonstrates a prolonged reduction in nuclear FKBP12 levels.[1][2] |

| Inhibition of Degradation by MG132 | 1 µM this compound + 10 µM MG132 | HEK293T | 8 hours | The proteasome inhibitor MG132 blocks this compound-mediated degradation.[3][5] |

| Inhibition of Degradation by MLN4924 | 1 µM this compound + 0.2 µM MLN4924 | HEK293T | 8 hours | The neddylation inhibitor MLN4924 prevents the degradation, confirming CRL involvement.[3][5] |

Signaling Pathway and Mechanism of Action

The signaling pathway initiated by this compound leading to the degradation of nuclear FKBP12 is a prime example of induced proximity. The following diagram illustrates this process.

Experimental Methodologies

The following sections detail the key experimental protocols used to characterize the function of this compound.

Cell Culture and Transfection

HEK293T and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] For stable expression of FLAG-tagged FKBP12 constructs (cytosolic or with a nuclear localization sequence, NLS), cells were transfected using Lipofectamine 2000 and selected with the appropriate antibiotic.[4] For ubiquitination assays, cells were transiently transfected with HA-Ubiquitin.[3][5]

Western Blotting for Protein Degradation

To assess protein degradation, cells were treated with this compound at the indicated concentrations and for various durations.[3][6] Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against FLAG and a loading control (e.g., GAPDH or Vinculin).[6] Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection via chemiluminescence.[6]

Co-Immunoprecipitation for Ternary Complex Formation

To confirm the formation of the DCAF16-KB02-Slf-FKBP12_NLS ternary complex, HEK293T cells expressing HA-DCAF16 and FLAG-FKBP12_NLS were treated with this compound and the proteasome inhibitor MG132.[3] Cells were lysed in a non-denaturing buffer, and the lysate was incubated with anti-FLAG antibody-conjugated beads.[3] After washing, the immunoprecipitated proteins were eluted and analyzed by Western blotting using antibodies against HA and FLAG.[3]

Ubiquitination Assay

HEK293T cells stably expressing FLAG-FKBP12_NLS were transiently transfected with HA-Ubiquitin.[3][5] The cells were then treated with DMSO or this compound in the presence of MG132 for 2 hours.[3][5] Following lysis, FLAG-FKBP12_NLS was immunoprecipitated using anti-FLAG beads. The ubiquitinated forms of FKBP12_NLS were detected by Western blotting with an anti-HA antibody.[3][5]

Experimental Workflow for Identifying E3 Ligase Involvement

The identification of DCAF16 as the E3 ligase recruited by this compound was a critical step. The following diagram outlines the proteomic and genetic workflow used.

Conclusion

This compound stands as a significant advancement in the field of targeted protein degradation, showcasing the potential of covalent molecular glues. Its ability to covalently modify the E3 ligase DCAF16 to induce the degradation of nuclear FKBP12 provides a durable and specific mechanism of action. The data and protocols presented in this whitepaper offer a comprehensive technical guide for researchers seeking to understand and apply this innovative technology. The continued exploration of covalent molecular glues like this compound holds great promise for the development of novel therapeutics targeting previously intractable proteins.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16 | bioRxiv [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Nuclear Selectivity of KB02-Slf: A Technical Guide to a Novel FKBP12 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of KB02-Slf for nuclear FKBP12. This compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) that acts as a molecular glue to induce the degradation of the FK506-binding protein 12 (FKBP12) specifically within the nuclear compartment. This document provides a comprehensive overview of its mechanism, quantitative data on its activity, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand for FKBP12 (a derivative of SLF) and an electrophilic "scout" fragment (KB02) that covalently modifies the E3 ubiquitin ligase DCAF16.[1][2] This covalent modification is crucial for its activity.[2] By simultaneously binding to FKBP12 and DCAF16, this compound induces the formation of a ternary complex, leading to the polyubiquitination of nuclear FKBP12 and its subsequent degradation by the proteasome.[2][3] A key feature of this system is that DCAF16 appears to exclusively support the degradation of nuclear proteins, thereby conferring the observed selectivity.[4]

Quantitative Data Summary

The selective degradation of nuclear FKBP12 by this compound has been demonstrated through a series of quantitative experiments. The following tables summarize the key findings from studies in HEK293T cells.

Table 1: Concentration-Dependent Degradation of Nuclear FKBP12 (FLAG-FKBP12_NLS)

| This compound Concentration (µM) | Relative FLAG-FKBP12_NLS Protein Level (24h treatment) |

| 0.2 | ~80% |

| 0.4 | ~60% |

| 0.8 | ~40% |

| 1.5 | ~20% |

| 5 | ~10% |

| Data are estimated from western blot quantifications presented in published literature.[2] |

Table 2: Time-Dependent Degradation of Nuclear FKBP12 (FLAG-FKBP12_NLS) with 2 µM this compound

| Treatment Time (hours) | Relative FLAG-FKBP12_NLS Protein Level |

| 4 | ~50% |

| 8 | ~30% |

| 24 | ~20% |

| 48 | ~15% |

| 72 | ~15% |

| Data are estimated from western blot quantifications presented in published literature.[1][2] |

Table 3: Selectivity of this compound for Nuclear vs. Cytosolic FKBP12

| Target Protein | Treatment (2 µM this compound, 8-24h) | Outcome |

| Nuclear FKBP12 (FLAG-FKBP12_NLS) | Yes | Substantial degradation |

| Cytosolic FKBP12 (FLAG-FKBP12) | Yes | No significant degradation |

| Observations are based on western blotting experiments.[2][5] |

Key Signaling and Experimental Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound-mediated nuclear FKBP12 degradation.

References

Methodological & Application

Application Notes and Protocols for the Use of KB02-SLF in HEK293T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB02-SLF is a potent and specific molecular glue degrader that induces the degradation of the nuclear pool of FK506-Binding Protein 12 (FKBP12). Functioning as a Proteolysis Targeting Chimera (PROTAC), this compound operates by covalently modifying the E3 ubiquitin ligase DCAF16, thereby redirecting its activity towards nuclear FKBP12, leading to its ubiquitination and subsequent proteasomal degradation. These application notes provide a comprehensive guide for the utilization of this compound in Human Embryonic Kidney 293T (HEK293T) cells, a commonly used cell line in biomedical research and drug discovery. The provided protocols and data will enable researchers to effectively employ this compound as a tool to study the biological functions of nuclear FKBP12 and to explore its potential as a therapeutic target.

FKBP12 is a ubiquitously expressed protein that plays significant roles in various cellular processes, including protein folding, immunosuppression, cell cycle regulation, and calcium signaling. By selectively degrading the nuclear population of FKBP12, this compound offers a unique opportunity to dissect the specific functions of this protein pool. Depletion of FKBP12 has been shown to impact cell cycle progression, with potential arrest in the G1 phase, and to modulate intracellular calcium release channels.

Data Presentation

The following table summarizes the quantitative data regarding the treatment of HEK293T cells with this compound.

| Parameter | Value | Cell Line | Source |

| Effective Concentration Range | 0.5 - 5 µM | HEK293T | [1] |

| Optimal Treatment Duration | 4 - 72 hours | HEK293T | [1] |

| Vehicle Control | DMSO | HEK293T | N/A |

| Observed Effect | Substantial reduction in nuclear FKBP12 | HEK293T | [1] |

Experimental Protocols

HEK293T Cell Culture

A foundational aspect of successful experimentation is the maintenance of healthy and actively proliferating HEK293T cells.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

Cell culture flasks (T-25 or T-75)

-

6-well or 96-well plates

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in T-25 or T-75 flasks.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium, wash the cells once with PBS, and then add 1 mL of 0.25% Trypsin-EDTA to the flask.

-

Incubate at 37°C for 2-3 minutes until the cells detach.

-

Neutralize the trypsin by adding 4 mL of complete culture medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Ensure the powder is completely dissolved by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Treatment of HEK293T Cells with this compound

This protocol outlines the procedure for treating HEK293T cells with this compound to induce the degradation of nuclear FKBP12.

Materials:

-

HEK293T cells cultured as described in Protocol 1

-

Complete culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

Protocol:

-

The day before treatment, seed HEK293T cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium. This should result in approximately 50-60% confluency on the day of treatment.

-

On the day of treatment, prepare the desired concentrations of this compound by diluting the 10 mM stock solution in complete culture medium. A typical concentration range to test is 0.5 µM to 5 µM.

-

Prepare a vehicle control by adding the same volume of DMSO to complete culture medium as used for the highest concentration of this compound.

-

Aspirate the medium from the cells and replace it with 2 mL of the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 4, 8, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, proceed with downstream analysis such as Western blotting or cell viability assays.

Western Blot Analysis of FKBP12 and DCAF16

Western blotting is a key technique to verify the degradation of FKBP12 and to assess the levels of the E3 ligase DCAF16.

Materials:

-

Treated and control HEK293T cells from Protocol 3

-

RIPA lysis buffer supplemented with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-FKBP12 antibody (e.g., Biorbyt orb1338373, 1:200 - 1:1000 dilution)[2]

-

Anti-DCAF16 antibody (e.g., Novus Biologicals NBP2-82812, 1 µg/mL)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies against FKBP12 and DCAF16 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of FKBP12 degradation.

Cell Viability Assay (MTT Assay)

It is important to assess the effect of this compound treatment on the overall health and viability of the HEK293T cells.

Materials:

-

HEK293T cells

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed HEK293T cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of this compound concentrations (and a vehicle control) as described in Protocol 3.

-

After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced degradation of nuclear FKBP12.

Experimental Workflow for this compound Treatment and Analysis

Caption: Workflow for studying the effects of this compound in HEK293T cells.

References

Protocol for KB02-Slf Treatment in Cell Culture: Application Notes for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of KB02-Slf, a PROTAC-based nuclear FKBP12 degrader, in a cell culture setting.

Introduction to this compound

This compound is a heterobifunctional compound, specifically a PROTAC (Proteolysis Targeting Chimera), designed to induce the degradation of the nuclear form of the FK506-Binding Protein 12 (FKBP12). It functions as a molecular glue, covalently modifying the E3 ubiquitin ligase DCAF16.[1][2] This modification leads to the recruitment of the Cullin-RING ubiquitin ligase (CRL) complex to nuclear FKBP12, resulting in its polyubiquitination and subsequent degradation by the proteasome.[3] This targeted protein degradation strategy offers a powerful tool for studying the roles of nuclear FKBP12 and for potential therapeutic development.[1]

Mechanism of Action

This compound operates through a specific signaling pathway to achieve targeted protein degradation. The key steps are as follows:

-

Cellular Entry: this compound, a small molecule, penetrates the cell and nuclear membranes.

-

Covalent Modification of DCAF16: Within the nucleus, the electrophilic KB02 moiety of the compound forms a covalent bond with a cysteine residue on the DCAF16 E3 ligase.[4]

-

Ternary Complex Formation: The SLF (Synthetic Ligand for FKBP) portion of this compound then binds to nuclear FKBP12, forming a ternary complex between DCAF16, this compound, and FKBP12.

-

Polyubiquitination: The DCAF16, now in proximity to FKBP12, acts as a substrate receptor for a Cullin-RING E3 ligase (CRL) complex. This complex catalyzes the attachment of multiple ubiquitin molecules to FKBP12.[3]

-

Proteasomal Degradation: The polyubiquitinated FKBP12 is recognized and degraded by the 26S proteasome, leading to a reduction in the levels of nuclear FKBP12.

Quantitative Data Summary

The following table summarizes the effective concentrations and treatment durations of this compound for inducing nuclear FKBP12 degradation in various cell lines, as reported in the literature.

| Cell Line | Target Protein | Effective Concentration Range | Treatment Duration | Outcome | Reference |

| HEK293T | Nuclear FKBP12 | ~0.5–5 µM | 4-72 hours | Substantial reduction in nuclear FKBP12.[1][2] | [1][2] |

| MDA-MB-231 | Nuclear FKBP12 | Not specified, but effective | Not specified, but effective | Degradation of nuclear FKBP12 observed. | |

| HEK293T | Cytosolic FKBP12 | 2 µM | 8 or 24 hours | No alteration in cytosolic FKBP12 levels. | |

| HEK293T | Nuclear FKBP12 | > 10 µM | Not specified | Evidence of cytotoxicity. |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol outlines the basic steps for treating cultured cells with this compound to induce the degradation of nuclear FKBP12.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate cell culture medium

-

Cultured cells (e.g., HEK293T, MDA-MB-231)

-

Multi-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

-

Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed confluency by the end of the experiment.

-

Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and recovery.

-

Prepare Working Solutions: On the day of treatment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 24, 48, or 72 hours).[2]

-

Cell Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess FKBP12 protein levels (see Protocol 2).

Protocol 2: Western Blot Analysis of FKBP12 Degradation

This protocol describes how to assess the degradation of FKBP12 via Western blotting following this compound treatment.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FKBP12 and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the treated cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against FKBP12 and the loading control antibody, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for FKBP12 and the loading control. Normalize the FKBP12 signal to the loading control to determine the relative reduction in protein levels.

Protocol 3: Cell Viability Assessment (CCK-8 Assay)

This protocol is for assessing the effect of this compound on cell viability. The CCK-8 assay is a colorimetric assay for the determination of the number of viable cells.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 1)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Treatment: Following Protocol 1, seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control.

-

Add CCK-8 Reagent: At the end of the treatment period, add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.[5][6]

-

Incubation: Incubate the plate for 1-4 hours in the cell culture incubator. The incubation time will depend on the cell type and density.[5][6]

-

Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[5][6]

-

Data Analysis: Subtract the absorbance of blank wells (medium and CCK-8 only) from all other readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Protocol 4: Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This protocol describes the detection of apoptosis and necrosis in cells treated with this compound using flow cytometry.

Materials:

-

Cells treated with this compound (from Protocol 1)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described in Protocol 1. After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]

-

Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 3. toolsbiotech.com [toolsbiotech.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. ptglab.com [ptglab.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Application of KB02-S Enantiomer in Studying Nuclear Protein Degradation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A key aspect of PROTAC design and function is stereochemistry, as the three-dimensional arrangement of atoms can profoundly influence biological activity.

This document focuses on the application of the KB02-S enantiomer (KB02-SLF), an electrophilic PROTAC, in the study of nuclear protein degradation. This compound operates by covalently engaging the E3 ubiquitin ligase DCAF16 to induce the degradation of nuclear-localized proteins. Specifically, it has been shown to effectively degrade FKBP12 when this protein is localized to the nucleus.

While the "S" designation in this compound denotes a specific stereoisomer, publicly available research primarily focuses on this active enantiomer and contrasts its activity with a non-electrophilic control compound, C-KB02-SLF, rather than its corresponding (R)-enantiomer. This comparison with the inactive control effectively demonstrates the crucial role of the electrophilic warhead in the molecule's mechanism of action. These application notes will, therefore, detail the use of this compound and its control to investigate the degradation of nuclear proteins.

Principle of Action

This compound is a heterobifunctional molecule comprising three key components: a ligand for the target protein (in this case, SLF for FKBP12), a linker, and an electrophilic moiety (based on the KB02 fragment) that covalently binds to the E3 ligase DCAF16. This interaction induces the formation of a ternary complex between the target protein (nuclear FKBP12), this compound, and the DCAF16 E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome. The degradation is specific to nuclear-localized target proteins because DCAF16 is a nuclear protein.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Concentration-Dependent Degradation of Nuclear FKBP12 by this compound

| Concentration of this compound (µM) | Relative FKBP12 Protein Content (%) |

| 0 (DMSO) | 100 |

| 0.2 | ~80 |

| 0.5 | ~60 |

| 1.0 | ~40 |

| 2.0 | ~20 |

| 5.0 | <10 |

Data is representative of experiments conducted in HEK293 cells stably expressing nuclear-localized FLAG-FKBP12, treated for 8 hours. Protein content is quantified from Western blots and normalized to DMSO-treated controls.

Table 2: Time-Dependent Degradation of Nuclear FKBP12 by this compound (2 µM)

| Treatment Time (hours) | Relative FKBP12 Protein Content (%) |

| 0 | 100 |

| 2 | ~75 |

| 4 | ~50 |

| 8 | ~20 |

| 24 | <10 |

Data is representative of experiments in HEK293T cells expressing nuclear FLAG-FKBP12. Protein levels are quantified from Western blots and normalized to time 0.

Table 3: Comparison of this compound and the Non-Electrophilic Control C-KB02-SLF

| Compound (2 µM) | Treatment Time (hours) | Relative FKBP12 Protein Content (%) |

| This compound | 8 | ~20 |

| C-KB02-SLF | 8 | ~100 |

| This compound | 24 | <10 |

| C-KB02-SLF | 24 | ~100 |

This table highlights the necessity of the electrophilic moiety for degradation activity. C-KB02-SLF, which lacks the reactive group, does not induce degradation of nuclear FKBP12.

Mandatory Visualization

Caption: Mechanism of this compound-mediated nuclear protein degradation.

Caption: Workflow for assessing protein degradation by Western blot.

Experimental Protocols

Protocol 1: Assessment of Nuclear Protein Degradation by Western Blotting

This protocol details the steps to quantify the degradation of a nuclear target protein, such as FLAG-tagged FKBP12 with a nuclear localization signal (NLS), in response to treatment with this compound.

Materials:

-

HEK293T cells stably expressing the nuclear protein of interest (e.g., FLAG-FKBP12_NLS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound and C-KB02-SLF (dissolved in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, optional)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FLAG, anti-Lamin B1 as a nuclear loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Compound Treatment:

-

For concentration-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for a fixed time (e.g., 8 or 24 hours).

-

For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 2 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Include controls: DMSO vehicle and the non-electrophilic control C-KB02-SLF at the same concentrations.

-

(Optional) To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding this compound.

-

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein (e.g., anti-FLAG) and a nuclear loading control (e.g., anti-Lamin B1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation

This protocol is to determine if this compound induces the polyubiquitination of the nuclear target protein.

Materials:

-

HEK293T cells co-transfected with FLAG-tagged nuclear protein of interest and HA-tagged Ubiquitin

-

This compound, C-KB02-SLF, and DMSO

-

MG132

-

Lysis buffer (e.g., Triton-based buffer with protease and deubiquitinase inhibitors like NEM)

-

Anti-FLAG antibody or beads for immunoprecipitation

-

Protein A/G beads (if using antibody)

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Primary antibodies (anti-HA for ubiquitin, anti-FLAG for target protein)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Transfection and Treatment:

-

Co-transfect HEK293T cells with plasmids encoding the FLAG-tagged nuclear protein and HA-tagged ubiquitin.

-

After 24 hours, treat the cells with DMSO, this compound (e.g., 5 µM), or C-KB02-SLF (5 µM) in the presence of MG132 (10 µM) for 2-4 hours to allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of the proteins.

-

Clear the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with anti-FLAG antibody-conjugated beads (or anti-FLAG antibody followed by Protein A/G beads) overnight at 4°C with gentle rotation to pull down the target protein.

-

-

Washing:

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting on the eluted samples.

-

Probe one membrane with an anti-HA antibody to detect polyubiquitinated target protein (which will appear as a high molecular weight smear).

-

Probe another membrane with an anti-FLAG antibody to confirm the successful immunoprecipitation of the target protein.

-

Conclusion

The electrophilic PROTAC this compound is a valuable tool for studying the targeted degradation of nuclear proteins. Its mechanism, which relies on the covalent engagement of the E3 ligase DCAF16, provides a clear example of event-driven pharmacology. The use of the non-electrophilic control, C-KB02-SLF, is essential for demonstrating the specific covalent mechanism of action. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of this compound and similar molecules in inducing the degradation of nuclear proteins of interest. These studies are crucial for the advancement of targeted protein degradation as a therapeutic modality.

Application Note: Western Blot Analysis of KB02-Slf-Induced FKBP12 Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, utilizing small molecules to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[1][2][3].

KB02-Slf is a novel PROTAC-based degrader that specifically targets the FK506-Binding Protein 12 (FKBP12) for degradation[4]. Unlike many PROTACs that recruit common E3 ligases like VHL or Cereblon, this compound functions by covalently modifying the DCAF16 E3 ligase, inducing the degradation of nuclear FKBP12[4][5]. FKBP12 is a ubiquitous protein involved in diverse cellular processes, including protein folding, immunosuppression, and signaling pathways such as the TGF-β pathway[6][7][8][9][10].

Western blotting is a fundamental technique to confirm and quantify the degradation of a target protein following treatment with a degrader molecule[11][12]. This application note provides a detailed protocol for using Western blot analysis to measure the dose- and time-dependent degradation of nuclear FKBP12 in cells treated with this compound.

Principle of the Assay

The this compound molecule consists of a ligand that binds to FKBP12 and a reactive electrophilic group (KB02) that covalently engages the E3 ligase DCAF16[4][13]. This interaction facilitates the formation of a ternary complex between FKBP12 and DCAF16. The E3 ligase then polyubiquitinates FKBP12, marking it for recognition and degradation by the 26S proteasome[5][14][15]. The efficacy of this compound is determined by measuring the reduction in FKBP12 protein levels. This is achieved by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with a specific anti-FKBP12 antibody. The resulting band intensity is quantified and normalized to a loading control to determine the percentage of remaining FKBP12.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound-induced FKBP12 degradation via DCAF16 recruitment.

Data Presentation

The following tables represent typical quantitative data obtained from Western blot densitometry analysis, demonstrating the efficacy of this compound.

Table 1: Dose-Dependent Degradation of Nuclear FKBP12. HEK293T cells expressing nuclear-localized FKBP12 were treated with varying concentrations of this compound for 24 hours. FKBP12 levels were normalized to a loading control (e.g., GAPDH) and expressed relative to the DMSO-treated control. Data are presented as mean ± standard deviation from three independent experiments.

| This compound Concentration (µM) | Relative FKBP12 Level (%) | Standard Deviation (±) |

| 0 (DMSO Control) | 100 | 5.2 |

| 0.1 | 95.3 | 4.8 |

| 0.5 | 62.1 | 6.1 |

| 1.0 | 35.8 | 4.5 |

| 2.0 | 15.2 | 3.9 |

| 5.0 | 18.9 | 4.2 |

| 10.0 | 45.7 | 5.5 |

Note: The parabolic concentration-dependence (hook effect) observed at higher concentrations is a known characteristic of some PROTACs.[14]

Table 2: Time-Course of Nuclear FKBP12 Degradation. HEK293T cells expressing nuclear-localized FKBP12 were treated with 2 µM this compound for various durations. FKBP12 levels were normalized to a loading control and expressed relative to the DMSO-treated control at each time point. Data are presented as mean ± standard deviation (n=3).

| Treatment Time (hours) | Relative FKBP12 Level (%) | Standard Deviation (±) |

| 0 | 100 | 4.9 |

| 4 | 78.4 | 6.3 |

| 8 | 41.6 | 5.1 |

| 24 | 15.5 | 3.8 |

| 48 | 12.3 | 3.1 |

| 72 | 14.8 | 3.5 |

Note: this compound treatment leads to a sustained reduction in nuclear FKBP12 levels.[13]

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for HEK293T cells, which have been used in foundational studies of this compound.[13][5][16]

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

6-well tissue culture plates

-

This compound (stock solution in DMSO)

-